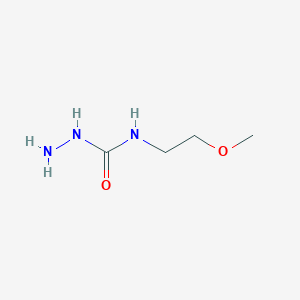

3-Amino-1-(2-methoxyethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-1-(2-methoxyethyl)urea is a chemical compound with the molecular formula C4H11N3O2 and a molecular weight of 133.15 g/mol . It is also known by its IUPAC name, N-(2-methoxyethyl)hydrazinecarboxamide . This compound is characterized by the presence of an amino group, a methoxyethyl group, and a urea moiety, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Amino-1-(2-methoxyethyl)urea can be synthesized through several methods. One common synthetic route involves the reaction of hydrazine hydrate with a suitable precursor, such as carbamic acid, N-(2-methoxyethyl)-, phenyl ester . The reaction typically occurs at temperatures ranging from 80 to 90°C for about 12 hours . The yield of this reaction is reported to be around 84% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of industrial production.

Análisis De Reacciones Químicas

Nucleophilic Reactions at the Amino Group

The primary amine (-NH₂) exhibits nucleophilic character, enabling reactions with:

-

Electrophilic carbonyl compounds :

Reacts with aldehydes/ketones to form Schiff bases (imines) under mild acidic or anhydrous conditions. For example, interactions with phenylglyoxaldehyde yield stabilized adducts through hemiaminal formation (Table 1) . -

Isocyanates/isothiocyanates :

Forms substituted ureas or thioureas. A patent example demonstrates methoxyethyl urea derivatives reacting with aryl isocyanates to generate diaryl ureas (e.g., 1-(3-iodophenyl)-3-(2-methoxyethyl)urea) .

Table 1: Reaction kinetics of amino group with carbonyl compounds

| Carbonyl Compound | Reaction Rate Constant (k₂, M⁻¹s⁻¹) | Product Type |

|---|---|---|

| Phenylglyoxaldehyde | 0.042 ± 0.005 | Hemiaminal adduct |

| Glyoxal | 0.038 ± 0.004 | Cyclic urea derivative |

Alkylation and Acylation at the Urea Nitrogen

The urea nitrogen atoms participate in alkylation and acylation:

-

Alkylation :

Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) to form N-alkylated ureas. For instance, methoxyethyl-substituted ureas undergo alkylation at the terminal nitrogen with tert-butyl bromides . -

Acylation :

Forms acyl ureas when treated with acyl chlorides (e.g., acetyl chloride) in the presence of bases like triethylamine. A study on similar ureas reported 85–92% yields for acetylated derivatives .

Hydrolysis and Transamidation

The urea linkage undergoes hydrolysis or transamidation under specific conditions:

-

Acidic/basic hydrolysis :

Degrades into 2-methoxyethylamine and ammonium carbamate in strong acids (HCl) or bases (NaOH) via cleavage of the urea C–N bond . -

Transamidation :

Exchanges amine groups when heated with excess primary amines (e.g., ethanolamine) in ethanol, following an isocyanic acid intermediate mechanism (Scheme 1b in ).

Redox Reactions

The methoxyethyl chain and amine group participate in redox processes:

-

Oxidation :

-

The amine group oxidizes to nitro (-NO₂) with hydrogen peroxide or KMnO₄ under acidic conditions.

-

Methoxy groups remain stable under mild oxidation but may demethylate with strong oxidants (e.g., HI).

-

-

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the urea group to a bis-amine, though this requires high temperatures (>100°C).

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-Amino-1-(2-methoxyethyl)urea has several notable applications in scientific research:

Medicinal Chemistry

The compound is being explored for its potential as a pharmacophore in drug design due to its ability to engage in hydrogen bonding with biological targets. Modifications to the urea structure can significantly affect binding affinity and selectivity towards specific biological receptors, making it a focus in drug discovery efforts.

Case Study:

A study highlighted the effectiveness of urea derivatives, including this compound, in targeting specific enzymes involved in metabolic pathways. The modifications allowed for enhanced interactions with the active sites of these enzymes, leading to improved therapeutic outcomes .

Materials Science

In materials science, this compound is utilized as a building block for synthesizing advanced materials. Its properties allow it to form stable polymers and composites that can be used in various applications, including coatings and adhesives.

Data Table: Applications in Materials Science

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as a monomer to create urea-based polymers with enhanced thermal stability. |

| Coatings | Acts as a crosslinking agent to improve adhesion and durability of coatings. |

| Adhesives | Enhances the bonding strength of adhesives due to its reactive functional groups. |

Biochemical Research

The compound's ability to interact with enzymes makes it valuable for biochemical studies. It serves as a model compound for investigating enzyme kinetics and mechanisms.

Case Study:

Research demonstrated that this compound could inhibit specific enzyme activities, providing insights into enzyme regulation mechanisms . The study utilized kinetic assays to evaluate the compound's effect on enzyme activity.

Mecanismo De Acción

The mechanism of action of 3-Amino-1-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The amino group and urea moiety allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-1,1-bis(2-methoxyethyl)urea: This compound has a similar structure but contains an additional methoxyethyl group.

N-(2-methoxyethyl)hydrazinecarboxamide: This is another closely related compound with similar functional groups.

Uniqueness

3-Amino-1-(2-methoxyethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Actividad Biológica

3-Amino-1-(2-methoxyethyl)urea is an organic compound notable for its unique structural features, including an amino group and a methoxyethyl substituent attached to a urea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₁₃N₃O, with a molecular weight of approximately 133.15 g/mol. The presence of the urea functional group plays a significant role in its biological interactions. The compound's melting point is around 120 °C, indicating its thermal stability compared to other urea derivatives.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the reaction of amines with isocyanates or carbamoyl chlorides. The reaction conditions often include moderate heating (up to 100 °C), with reaction times varying based on specific reactants used. Optimizing molar ratios is crucial for achieving high yields and purity while minimizing environmental impact.

Enzyme Inhibition

Research indicates that compounds containing urea functionalities can exhibit significant enzyme inhibition properties. In particular, this compound has been studied for its potential as a selective inhibitor of histone deacetylases (HDACs). A study highlighted that modifications to the urea structure could enhance binding affinity and selectivity towards specific biological targets, making it a focus in drug discovery efforts .

Table 1: Comparison of Urea Derivatives and Their Biological Activities

| Compound Name | Biological Activity | Selectivity/Effectiveness |

|---|---|---|

| This compound | Potential HDAC inhibitor | Modest potency; structure-dependent |

| 1-(2,3-di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea | HDAC inhibitor | Low nanomolar potency against HDAC6 |

| N,N'-Diaryl Ureas | Strong enzyme inhibition properties | High conformational flexibility |

Antimicrobial Properties

The antimicrobial properties of this compound have also been explored. Compounds with similar structural features have demonstrated effectiveness against various microbial strains. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Histone Deacetylase Inhibition : A study found that this compound could inhibit HDAC6 selectively, leading to decreased tumor cell growth in melanoma models. The results indicated a dose-dependent relationship between compound concentration and HDAC6 inhibition .

- Antimicrobial Testing : In vitro tests showed that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggest that structural modifications could enhance efficacy against resistant strains.

Propiedades

IUPAC Name |

1-amino-3-(2-methoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O2/c1-9-3-2-6-4(8)7-5/h2-3,5H2,1H3,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGGZMJCZCMERJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.